

1-Benzhydrylazetidine molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzhydrylazetidine**

Cat. No.: **B026936**

[Get Quote](#)

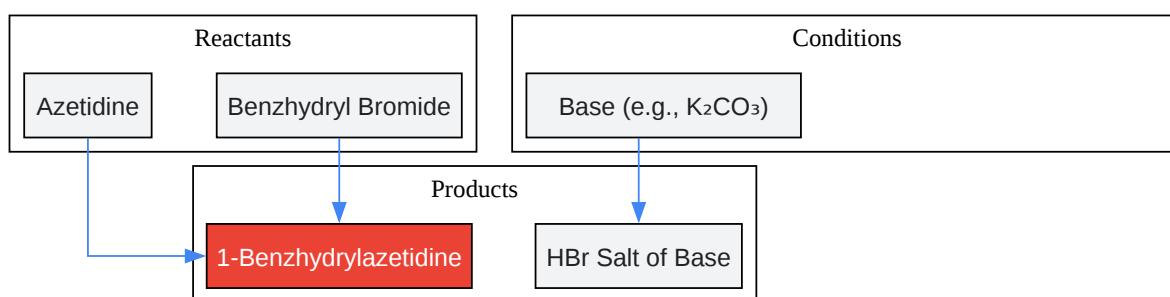
An In-depth Technical Guide to the Molecular Structure and Conformation of **1-Benzhydrylazetidine**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of **1-Benzhydrylazetidine**. While experimental crystallographic and detailed spectroscopic data for this specific molecule are not extensively available in public literature, this document synthesizes information from related compounds and theoretical principles to offer a robust overview for researchers, scientists, and professionals in drug development. The guide covers the molecule's structural features, a plausible synthetic pathway, and a theoretical conformational analysis. All quantitative data are summarized in tables, and key experimental protocols are detailed. Logical and experimental workflows are visualized using the DOT language to ensure clarity and accessibility for the target audience.

Molecular Structure of **1-Benzhydrylazetidine**

1-Benzhydrylazetidine, with the molecular formula $C_{16}H_{17}N$, consists of a four-membered saturated nitrogen heterocycle, the azetidine ring, substituted at the nitrogen atom with a bulky benzhydryl (diphenylmethyl) group.^{[1][2]} This substitution is a key determinant of the molecule's overall shape, reactivity, and potential biological activity.


The fundamental properties of **1-Benzhydrylazetidine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₇ N	[1][2]
Molecular Weight	223.31 g/mol	[1]
CAS Number	107128-00-7	[1][2]
IUPAC Name	1-(diphenylmethyl)azetidine	[1]
SMILES	C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3	[1]
Melting Point	109-112 °C	[2]

The structure is characterized by the strained azetidine ring, which deviates from planarity, and the two phenyl rings of the benzhydryl group, which can rotate around the C-C and C-N bonds, leading to a complex conformational landscape.

Synthesis of 1-Benzhydrylazetidine

The synthesis of **1-Benzhydrylazetidine** can be achieved via N-alkylation of azetidine with a suitable benzhydryl halide, such as benzhydryl bromide. This is a nucleophilic substitution reaction where the nitrogen atom of the azetidine ring acts as the nucleophile. A base is typically used to quench the hydrohalic acid formed during the reaction.

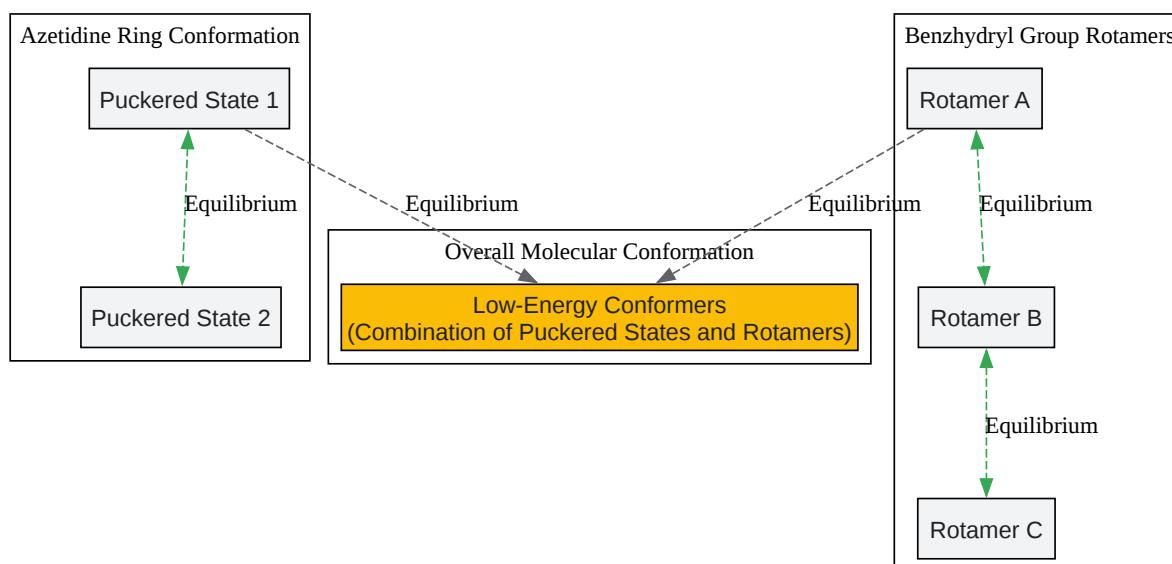
[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-Benzhydrylazetidine**.

Experimental Protocol: Synthesis of **1-Benzhydrylazetidine**

This protocol is a generalized procedure based on standard N-alkylation methods for azetidines.^[3]

- Reaction Setup: To a solution of azetidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq) as a base.
- Addition of Reagent: Slowly add a solution of benzhydryl bromide (1.0 eq) in anhydrous acetonitrile to the stirred suspension at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion of the reaction, filter the solid potassium salts. Concentrate the filtrate under reduced pressure.
- Extraction: Dissolve the residue in dichloromethane and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure **1-Benzhydrylazetidine**.


Conformational Analysis

The conformation of **1-Benzhydrylazetidine** is primarily determined by two factors: the puckering of the azetidine ring and the rotation of the benzhydryl group.

- Azetidine Ring Puckering: Unlike a planar cyclobutane, the azetidine ring is puckered to relieve ring strain. It exists in a dynamic equilibrium between two puckered conformations. The barrier to inversion is typically low.

- **Benzhydryl Group Orientation:** The bulky benzhydryl group can adopt various conformations due to rotation around the C-N bond (methine carbon to azetidine nitrogen) and the C-C bonds (methine carbon to phenyl rings). Steric hindrance between the phenyl groups and the azetidine ring will significantly influence the preferred orientation. It is expected that the conformations that minimize steric clash will be the most populated.

The interplay of these factors leads to a set of possible low-energy conformers.

[Click to download full resolution via product page](#)

Caption: Logical relationship of conformational states.

Predicted Spectroscopic Data

While specific experimental spectra for **1-Benzhydrylazetidine** are not readily available, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on its structure and data

from analogous compounds.

Predicted ¹H NMR Data

Protons	Multiplicity	Approx. Chemical Shift (ppm)	Integration
Phenyl-H	Multiplet	7.20 - 7.40	10H
Methine-H (CH)	Singlet	~4.50	1H
Azetidine-H (α to N)	Triplet	~3.20	4H
Azetidine-H (β to N)	Quintet	~2.10	2H

Predicted ¹³C NMR Data

Carbon	Approx. Chemical Shift (ppm)
Phenyl-C (quaternary)	~143
Phenyl-C	~128
Phenyl-C	~127
Phenyl-C	~126
Methine-C (CH)	~78
Azetidine-C (α to N)	~55
Azetidine-C (β to N)	~18

Key Experimental Methodologies

To fully elucidate the structure and conformation of **1-Benzhydrylazetidine**, the following experimental techniques would be essential.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

- Crystal Growth: Grow single crystals of **1-Benzhydrylazetidine** suitable for X-ray analysis, for example, by slow evaporation of a solution in a suitable solvent system (e.g., hexane/ethyl acetate).[4]
- Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo K α radiation.[5]
- Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the structure using direct methods and refine it by full-matrix least-squares on F².[6] This will yield precise bond lengths, bond angles, and torsion angles, revealing the puckering of the azetidine ring and the orientation of the benzhydryl group in the crystal lattice.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the molecule's dynamic structure and conformation.

- Sample Preparation: Dissolve a pure sample of **1-Benzhydrylazetidine** in a suitable deuterated solvent (e.g., CDCl₃).
- 1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the basic structure and identify all unique proton and carbon environments.
- 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals definitively.

- NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to determine through-space proximities of protons. This data is crucial for determining the preferred conformation in solution, for instance, the relative orientation of the benzhydryl protons to the azetidine ring protons.

Conclusion

1-Benzhydrylazetidine is a structurally interesting molecule featuring a strained azetidine ring and a bulky benzhydryl substituent. While detailed experimental data is sparse, this guide has provided a thorough overview based on established chemical principles. The proposed synthetic route is robust, and the theoretical conformational analysis highlights the key structural dynamics of the molecule. For a definitive understanding of its structure, further research involving single-crystal X-ray diffraction and advanced NMR spectroscopy is highly recommended. The data and protocols presented herein offer a solid foundation for researchers and drug developers working with this and related azetidine scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Diphenylmethyl)azetidine | C16H17N | CID 2802895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | MDPI [mdpi.com]
- To cite this document: BenchChem. [1-Benzhydrylazetidine molecular structure and conformation]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b026936#1-benzhydrylazetidine-molecular-structure-and-conformation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com